Meta-Methyl Benzamide Substitution: Regioisomeric Differentiation from Ortho-Methyl and Unsubstituted Analogs
The target compound (CAS 946217-22-7) carries a 3-methyl (meta-methyl) substituent on the terminal benzamide ring. Its closest commercially available regioisomer is the 2-methylbenzamide analog (CAS 953215-69-5) , while the unsubstituted benzamide analog (CAS 946268-00-4) has been described as an ALK inhibitor . In the Takeda VEGFR2 inhibitor series, the position of substituents on the benzamide ring directly modulates kinase inhibitory potency: the lead compound 6b with a 3-trifluoromethylbenzamide group exhibited VEGFR2 IC50 of 7.1 nM and PDGFRβ IC50 of 15 nM [1]. By analogy, the 3-methyl substitution on the target compound is expected to influence VEGFR2/PDGFRβ selectivity differently than the 2-methyl or unsubstituted congeners.
| Evidence Dimension | Benzamide substitution pattern and inferred kinase selectivity |
|---|---|
| Target Compound Data | 3-methylbenzamide (meta-CH3) substitution; C22H20N4O2; MW 372.43; cLogP ~4.12; H-bond donors: 3; H-bond acceptors: 4 [2] |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 946268-00-4): described as ALK inhibitor ; 2-methylbenzamide analog (CAS 953215-69-5): ortho-CH3 regioisomer; Lead compound 6b (3-CF3-benzamide): VEGFR2 IC50 7.1 nM, PDGFRβ IC50 15 nM [1] |
| Quantified Difference | Regioisomeric differentiation (meta vs. ortho vs. unsubstituted); class SAR indicates meta-substituted benzamides favor VEGFR2/PDGFRβ dual inhibition, whereas unsubstituted benzamide has been linked to ALK inhibition [1] |
| Conditions | Class-level SAR derived from Takeda imidazo[1,2-b]pyridazine-benzamide series; biochemical kinase inhibition assays [1] |
Why This Matters
The meta-methyl substitution pattern defines the compound's kinase targeting profile and cannot be assumed equivalent to ortho-methyl or unsubstituted analogs, making CAS 946217-22-7 the appropriate selection for studies focused on VEGFR/PDGFR axis signaling.
- [1] Imamura, S., et al. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(24), 7051–7058. View Source
- [2] PDBbind Plus. Entry 5tq5: Tyrosine-protein kinase JAK2 complex with ligand 7GX (C22H20N4O2; IC50 = 58.8 nM). View Source
